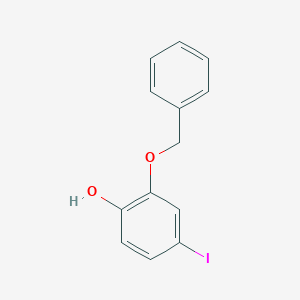

2-Benzyloxy-4-iodophenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-iodo-2-phenylmethoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11IO2/c14-11-6-7-12(15)13(8-11)16-9-10-4-2-1-3-5-10/h1-8,15H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUUAJTJMEHPEDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=CC(=C2)I)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00573002 | |

| Record name | 2-(Benzyloxy)-4-iodophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00573002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

289471-92-7 | |

| Record name | 2-(Benzyloxy)-4-iodophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00573002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Benzyloxy-4-iodophenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 2-Benzyloxy-4-iodophenol. It includes a summary of its key identifiers, predicted spectroscopic data, a detailed experimental protocol for its synthesis via Williamson ether synthesis, and an exploration of the potential biological significance of its structural motifs. This document is intended to serve as a foundational resource for researchers utilizing this compound in synthetic chemistry and drug discovery.

Chemical and Physical Properties

This compound is a disubstituted phenol derivative. The presence of a bulky benzyloxy group ortho to the hydroxyl and an iodine atom para to it bestows upon it specific reactivity and physical characteristics. While extensive experimental data is not widely published, the following properties are established or can be reliably estimated.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | 2-(Benzyloxy)-4-iodophenol | - |

| CAS Number | 289471-92-7 | [1] |

| Molecular Formula | C₁₃H₁₁IO₂ | [1] |

| Molecular Weight | 326.13 g/mol | [1] |

| Appearance | Predicted: Off-white to pale yellow solid | - |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Predicted: Soluble in methanol, ethanol, DMSO, DMF, ethyl acetate, and dichloromethane. Insoluble in water. | - |

Spectroscopic Profile (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons of both phenyl rings, the benzylic methylene protons, and the phenolic hydroxyl proton.

Table 2: Predicted ¹H NMR Chemical Shifts (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.45 - 7.30 | m | 5H | Protons of the benzyl ring |

| ~ 7.20 | d | 1H | Ar-H (H-3) |

| ~ 7.10 | dd | 1H | Ar-H (H-5) |

| ~ 6.85 | d | 1H | Ar-H (H-6) |

| ~ 5.50 | s (broad) | 1H | -OH |

| ~ 5.10 | s | 2H | -OCH₂- |

¹³C NMR Spectroscopy

The carbon NMR spectrum will reflect the 13 unique carbon environments in the molecule.

Table 3: Predicted ¹³C NMR Chemical Shifts (in CDCl₃, 101 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 150.0 | C-OH (C-1) |

| ~ 148.0 | C-OBn (C-2) |

| ~ 138.0 | Quaternary C of benzyl ring |

| ~ 137.5 | C-H (Ar) |

| ~ 136.0 | C-H (Ar) |

| ~ 128.5 | C-H of benzyl ring |

| ~ 128.0 | C-H of benzyl ring |

| ~ 127.5 | C-H of benzyl ring |

| ~ 123.0 | C-H (Ar) |

| ~ 118.0 | C-H (Ar) |

| ~ 85.0 | C-I (C-4) |

| ~ 71.0 | -OCH₂- |

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the hydroxyl, ether, and aromatic functionalities.

Table 4: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group Vibration |

| ~ 3400 (broad) | O-H stretch (phenolic) |

| ~ 3100 - 3000 | C-H stretch (aromatic) |

| ~ 2950 - 2850 | C-H stretch (aliphatic, -CH₂-) |

| ~ 1600, 1500, 1450 | C=C stretch (aromatic ring) |

| ~ 1250 - 1200 | C-O stretch (aryl ether) |

| ~ 1100 - 1000 | C-O stretch (alkyl ether) |

| ~ 820 | C-H bend (para-disubstituted aromatic ring) |

| ~ 600 - 500 | C-I stretch |

Mass Spectrometry (MS)

The mass spectrum (Electron Ionization, EI) is expected to show a prominent molecular ion peak and characteristic fragmentation patterns.

Table 5: Predicted Mass Spectrometry Fragments (m/z)

| m/z Value | Fragment Ion |

| 326 | [M]⁺ (Molecular ion) |

| 235 | [M - C₇H₇]⁺ (Loss of benzyl group) |

| 199 | [M - I]⁺ (Loss of iodine) |

| 91 | [C₇H₇]⁺ (Benzyl cation, tropylium ion) - Base Peak |

Experimental Protocols

Synthesis of this compound via Williamson Ether Synthesis

The Williamson ether synthesis is a reliable method for preparing ethers from an alcohol and an alkyl halide.[6] For this specific compound, the synthesis involves the reaction of 4-iodophenol with benzyl bromide in the presence of a base.

Materials:

-

4-Iodophenol

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetone or N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Hexane

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous

-

Deionized water

-

Hydrochloric acid (HCl), 1M

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-iodophenol (1.0 eq.), anhydrous potassium carbonate (1.5 eq.), and acetone or DMF (approx. 10 mL per gram of 4-iodophenol).

-

Addition of Alkylating Agent: While stirring the suspension, add benzyl bromide (1.1 eq.) dropwise at room temperature.

-

Reaction: Heat the mixture to reflux (for acetone) or to 60-80 °C (for DMF) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (4-iodophenol) is consumed.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Filter off the potassium carbonate and wash the solid with a small amount of acetone or ethyl acetate.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

-

Wash the organic layer sequentially with 1M HCl, deionized water, and brine.

-

-

Purification:

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient (e.g., starting from 95:5) to afford pure this compound.

-

-

Characterization: Confirm the identity and purity of the product using NMR, IR, and MS analysis as described in the spectroscopic profile section.

Biological Context and Potential Applications

While no specific biological activities or signaling pathway involvements have been reported for this compound, its structural analog, 4-Benzyloxyphenol , has been investigated for its immunomodulatory and antimycobacterial properties. Studies have shown that 4-Benzyloxyphenol can facilitate the clearance of intracellular mycobacteria in macrophages. This effect is mediated through the activation of the p53 tumor suppressor protein. The activated p53, in turn, promotes the production of Interleukin-35 (IL-35), which signals through the JAK1/STAT3 pathway to enhance the fusion of phagosomes and lysosomes, a critical step in killing intracellular pathogens.

Given the structural similarity, it is plausible that this compound could be explored for similar biological activities. The presence and position of the iodine atom could modulate its potency, selectivity, and pharmacokinetic properties. This makes it a compound of interest for structure-activity relationship (SAR) studies in the development of new anti-infective or immunomodulatory agents.

Safety and Handling

Detailed toxicology data for this compound is not available. However, based on its structure as a substituted phenol and iodinated aromatic compound, standard laboratory safety precautions should be observed.

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from light and oxidizing agents.

This compound is intended for research use only and is not for diagnostic or therapeutic use.[1]

References

An In-depth Technical Guide to the Physical Properties of 2-Benzyloxy-4-iodophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of 2-Benzyloxy-4-iodophenol, a key intermediate in organic synthesis. The information is curated for researchers, scientists, and professionals in the field of drug development.

Core Physical and Chemical Data

This compound is a halogenated aromatic ether. While extensive experimental data on its physical properties is not widely published, the fundamental molecular attributes are well-established. This compound serves as a valuable building block in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents. The presence of the benzyloxy group is of note, as this pharmacophore is found in various monoamine oxidase (MAO) inhibitors, which are relevant in the treatment of neurological disorders.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 289471-92-7 | |

| Molecular Formula | C₁₃H₁₁IO₂ | |

| Molecular Weight | 326.13 g/mol | |

| Appearance | Not specified in available literature | |

| Melting Point | Not specified in available literature | |

| Boiling Point | Not specified in available literature | |

| Solubility | Not specified in available literature |

Synthetic Protocols

General Experimental Protocol for the Synthesis of Iodophenolic Compounds

This protocol describes a general method for the synthesis of iodophenol compounds, which can be adapted for this compound.

Materials:

-

Phenolic compound (e.g., 2-benzyloxyphenol)

-

Methanol (dry)

-

Potassium iodide (KI)

-

A strong base (e.g., Sodium hydroxide - NaOH or Potassium hydroxide - KOH)

-

Trichloroisocyanuric acid (TCCA)

-

Ethyl acetate

-

Sherwood oil (petroleum ether)

-

Dilute hydrochloric acid (HCl)

Procedure:

-

The starting phenolic compound is dissolved in dry methanol in a glass reactor equipped with a stirrer.

-

A strong base and potassium iodide are added to the solution. The molar ratio of the phenolic compound to the strong base should be between 1:1 and 1:2, and the molar ratio of the phenolic compound to potassium iodide should also be between 1:1 and 1:2.

-

The mixture is stirred at a temperature between 0°C and 20°C.

-

A methanol solution of trichloroisocyanuric acid is slowly added dropwise to the reaction mixture. The molar ratio of the phenolic compound to trichloroisocyanuric acid should be between 3:1 and 3:2.

-

The reaction is allowed to proceed for 0.5 to 3 hours.

-

Upon completion of the reaction, the reaction solution is worked up. One common method involves pouring the solution into water and filtering. The filtrate's pH is then adjusted to 2-5 with dilute hydrochloric acid.

-

The aqueous solution is extracted with ethyl acetate.

-

The organic phase is concentrated, and the crude product is purified by recrystallization from a solvent mixture such as ethyl acetate and sherwood oil to yield the final iodophenolic compound.

Application in Synthetic Workflows

Due to the presence of the reactive iodine atom and the benzyloxy-phenyl scaffold, this compound is a potential intermediate in the synthesis of various bioactive molecules. For instance, the benzyloxy pharmacophore is a key feature in certain monoamine oxidase (MAO) inhibitors and Peroxisome Proliferator-Activated Receptor alpha (PPARα) agonists, which are targets for neurological and retinal disorders, respectively.

Below is a conceptual workflow illustrating the potential use of this compound as a starting material in a multi-step synthesis.

Caption: Conceptual synthetic workflow utilizing this compound.

Spectral Data

Safety and Handling

Information on the specific hazards of this compound is not widely available. As with any laboratory chemical, it should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) from the supplier.

An In-Depth Technical Guide to 2-Benzyloxy-4-iodophenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a concise overview of the chemical properties of 2-Benzyloxy-4-iodophenol. While its direct applications in experimental biology and specific signaling pathways are not extensively documented in publicly available literature, this document consolidates the known information and explores potential areas of research based on the activities of structurally related compounds. The primary aim is to furnish researchers with foundational data and suggest avenues for future investigation into this compound's utility.

Chemical and Physical Properties

This compound is a substituted aromatic compound. The presence of a benzyl ether, a hydroxyl group, and an iodine atom on the phenol ring suggests its potential as a versatile chemical intermediate and a subject for biological screening.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₁IO₂ | N/A |

| Molecular Weight | 326.13 g/mol | N/A |

| CAS Number | 289471-92-7 | N/A |

Synthesis

A plausible synthetic route could involve the benzylation of 4-iodophenol or the iodination of 2-benzyloxyphenol. The choice of route would depend on the availability of starting materials and the desired regioselectivity.

Hypothetical Synthesis Workflow

Below is a logical workflow illustrating a potential synthetic pathway.

Potential Research Applications

While commercial suppliers list this compound as a biochemical for proteomics research, specific applications are not detailed in the available literature. Based on the chemical structure, several potential areas of application can be hypothesized.

Intermediate in Chemical Synthesis

The presence of the hydroxyl and iodo groups makes this molecule a candidate for further chemical modifications. The iodine atom can be replaced through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) to introduce new functional groups. The phenolic hydroxyl group can be derivatized or used to modulate the electronic properties of the aromatic ring.

Potential Biological Activity

Structural analogs of this compound, such as other substituted phenols and benzophenones, have been reported to exhibit biological activities. A notable example is the interference with the thyroid hormone axis. It is plausible that this compound could be investigated for similar endocrine-disrupting properties or as a modulator of thyroid hormone-related pathways.

Tool for Proteomics Research

The designation of this compound for proteomics research suggests its potential use as a chemical probe or crosslinking agent. The aromatic ring and the iodine atom could potentially be involved in interactions with proteins, and the overall structure could be modified to incorporate reporter tags or reactive groups for covalent labeling of proteins.

Experimental Protocols

Due to the lack of published studies detailing the use of this compound, specific experimental protocols cannot be provided. Researchers interested in investigating this compound would need to develop their own methodologies based on the intended application. For example, if investigating its potential as a thyroid hormone disruptor, one might adapt existing in vitro assays for thyroid peroxidase inhibition or in vivo studies monitoring thyroid hormone levels.

Signaling Pathways

There is no direct evidence linking this compound to any specific signaling pathways. However, based on the activities of related compounds, a hypothetical signaling pathway that could be investigated is its potential interference with thyroid hormone synthesis and signaling.

Conclusion and Future Directions

This compound is a chemical compound with well-defined physical properties but limited documented applications. Its structural features suggest potential as a synthetic intermediate and a candidate for biological screening, particularly in the context of proteomics and endocrinology. Future research is necessary to elucidate its biological activities, potential mechanisms of action, and to validate its utility in proteomics or other areas of life science research. The information presented in this guide serves as a starting point for researchers interested in exploring the potential of this compound.

In-Depth Technical Guide to the Structure Elucidation of 2-Benzyloxy-4-iodophenol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the structural elucidation of 2-Benzyloxy-4-iodophenol, a valuable intermediate in organic synthesis. The document details a verified synthetic protocol and presents key analytical data essential for its characterization.

Physicochemical Properties

| Property | Value |

| Chemical Formula | C₁₃H₁₁IO₂ |

| Molecular Weight | 326.13 g/mol |

| CAS Number | 289471-92-7 |

| Appearance | White to yellow solid |

Synthesis of this compound

A reliable method for the preparation of this compound involves the electrophilic iodination of 2-benzyloxyphenol. This approach offers a direct route to the target molecule.

Experimental Protocol: Iodination of 2-Benzyloxyphenol

This protocol is adapted from a published thesis from the University of Glasgow.

Materials:

-

2-Benzyloxyphenol

-

Iodine monochloride (ICl)

-

Dry ether

-

Petroleum ether (40-60 °C)

-

Ethyl acetate (EtOAc)

Procedure:

-

A solution of 2-benzyloxyphenol (1 equivalent) in dry ether is prepared in a suitable reaction vessel.

-

To this solution, a solution of iodine monochloride (1.43 equivalents) in dry ether is added dropwise.

-

The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) to determine the completion of the reaction.

-

Upon completion, the reaction is quenched, and the crude product is extracted.

-

The crude product is purified by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate (e.g., 4:1) as the eluent to yield this compound.

Spectroscopic Data for Structure Elucidation

The structural confirmation of this compound is achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR (Proton NMR) Data:

A published US patent provides the following ¹H NMR data for this compound.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 9.33 | s | 1H | Phenolic -OH |

| 7.49-7.42 | m | 2H | Aromatic-H (Benzyl) |

| 7.42-7.30 | m | 3H | Aromatic-H (Benzyl) |

| 7.21 | d, J=2.5 Hz | 1H | H-3 (Aromatic) |

| 7.09 | dd, J=8.7, 2.5 Hz | 1H | H-5 (Aromatic) |

| 6.78 | d, J=8.7 Hz | 1H | H-6 (Aromatic) |

| 5.11 | s | 2H | -OCH₂- |

Solvent: DMSO-d₆, Frequency: 501 MHz

¹³C NMR (Carbon-13 NMR) Data:

| Carbon Atom | Predicted Chemical Shift (δ) ppm |

| C-1 (C-OH) | ~154 |

| C-2 (C-OBn) | ~148 |

| C-3 | ~118 |

| C-4 (C-I) | ~85 |

| C-5 | ~133 |

| C-6 | ~117 |

| -OCH₂- | ~71 |

| Benzyl C (ipso) | ~137 |

| Benzyl C (ortho) | ~128 |

| Benzyl C (meta) | ~129 |

| Benzyl C (para) | ~128 |

Infrared (IR) Spectroscopy

The IR spectrum is used to identify the functional groups present in the molecule.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Broad | O-H stretch (phenolic) |

| ~3100-3000 | Medium | C-H stretch (aromatic) |

| ~2950-2850 | Medium | C-H stretch (aliphatic, -CH₂-) |

| ~1600, ~1500 | Strong | C=C stretch (aromatic) |

| ~1250 | Strong | C-O stretch (aryl ether) |

| ~1100 | Strong | C-O stretch (phenol) |

| ~600-500 | Medium | C-I stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Predicted Mass Spectrum Data:

| m/z | Interpretation |

| 326 | [M]⁺ (Molecular ion) |

| 235 | [M - CH₂Ph]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

Experimental Workflow and Logic

The synthesis and structural elucidation of this compound follow a logical workflow, beginning with the synthesis of the target molecule followed by its purification and comprehensive spectroscopic analysis.

Caption: Workflow for the synthesis and structural elucidation of this compound.

An In-Depth Technical Guide to 2-Benzyloxy-4-iodophenol: Properties, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Benzyloxy-4-iodophenol, a halogenated aromatic compound of interest in synthetic and medicinal chemistry. This document details its chemical identity, physicochemical properties, plausible synthetic routes, and explores the significant biological activities of closely related analogues, offering valuable insights for researchers in drug discovery and development.

Chemical Identity and Synonyms

The nomenclature and primary identifiers for the compound of interest are as follows:

-

IUPAC Name: 2-(Benzyloxy)-4-iodophenol[1]

-

Synonyms: While direct synonyms are not widely listed, systematic variations of the IUPAC name may be encountered.

-

CAS Number: 289471-92-7[2]

-

Molecular Formula: C₁₃H₁₁IO₂[2]

Physicochemical and Spectroscopic Data

| Property | Value | Source |

| Molecular Weight | 326.13 g/mol | [2] |

| Physical Form | White to Yellow Solid | |

| Melting Point | Not Reported | |

| Boiling Point | Not Reported | |

| Solubility | Not Reported | |

| ¹H NMR Spectroscopy | Predicted shifts would show aromatic protons, a benzylic CH₂ group, and a phenolic OH. | |

| ¹³C NMR Spectroscopy | Predicted spectrum would include signals for the iodinated and benzyloxy-substituted aromatic rings. | |

| Mass Spectrometry | Expected molecular ion peak (M⁺) at m/z 326. |

Experimental Protocols: A Plausible Synthetic Approach

A specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature. However, based on established organic synthesis methodologies for related compounds, a logical two-step synthetic workflow can be proposed. This would likely involve the protection of the hydroxyl group of a commercially available iodophenol followed by iodination, or vice-versa.

Proposed Synthetic Workflow:

The synthesis of this compound can be envisioned through two primary routes:

-

Route A: Benzylation of 4-iodophenol followed by ortho-iodination.

-

Route B: Iodination of 2-benzyloxyphenol.

The following diagram illustrates a plausible experimental workflow for the synthesis of this compound, which can be adapted from general procedures for the synthesis of iodinated and benzylated phenols.

Caption: A plausible synthetic workflow for this compound.

Biological Activity and Signaling Pathways of a Related Analog: 4-(Benzyloxy)phenol

While direct biological studies on this compound are limited, extensive research on the closely related compound, 4-(Benzyloxy)phenol , has revealed significant immunomodulatory and antimycobacterial properties. These findings provide a strong rationale for investigating the biological potential of this compound. The following sections detail the signaling pathways elucidated for 4-(Benzyloxy)phenol.

p53-Mediated ROS-Dependent Intracellular Ca²⁺ Signaling Pathway in Antimycobacterial Response

Research has demonstrated that 4-(Benzyloxy)phenol exerts an antimycobacterial effect by activating a p53-mediated signaling cascade.[1] This pathway involves the generation of reactive oxygen species (ROS) and a subsequent increase in intracellular calcium (Ca²⁺) levels, ultimately leading to enhanced phagosome-lysosome fusion and clearance of intracellular mycobacteria.[1][3]

The logical flow of this signaling pathway is depicted in the following diagram:

Caption: p53-ROS-Ca²⁺ signaling pathway induced by 4-(Benzyloxy)phenol.

p53-Mediated IL-35 Signaling Dependent JAK1/STAT3 Pathway in Macrophage-Mediated Mycobacterial Clearance

Further investigations into the immunomodulatory effects of 4-(Benzyloxy)phenol have uncovered a second, interconnected signaling pathway that contributes to its antimycobacterial activity. This pathway is also initiated by p53 activation and involves the upregulation of Interleukin-35 (IL-35), an anti-inflammatory cytokine.[4] The binding of IL-35 to its receptor triggers the phosphorylation of Janus kinase 1 (JAK1) and Signal Transducer and Activator of Transcription 3 (STAT3), which in turn enhances phagosome-lysosome fusion.[4]

A diagram illustrating this signaling cascade is provided below:

Caption: p53-IL-35-JAK1/STAT3 signaling pathway induced by 4-(Benzyloxy)phenol.

Conclusion and Future Directions

This compound is a valuable chemical entity with potential applications in organic synthesis and drug discovery. While specific experimental data for this compound is somewhat limited, a logical synthetic pathway can be proposed based on established chemical principles. Furthermore, the significant antimycobacterial and immunomodulatory activities demonstrated by the closely related analog, 4-(Benzyloxy)phenol, highlight the potential of this structural class. The detailed elucidation of the p53-mediated signaling pathways for 4-(Benzyloxy)phenol provides a strong foundation for future research.

It is recommended that future studies focus on the following areas:

-

Development and optimization of a specific synthetic protocol for this compound to ensure high purity and yield.

-

Comprehensive characterization of its physicochemical and spectroscopic properties.

-

Investigation of the biological activities of this compound, particularly its potential as an antimycobacterial or immunomodulatory agent, drawing parallels to the known activities of 4-(Benzyloxy)phenol.

-

Exploration of its potential as a scaffold in the design and synthesis of novel therapeutic agents for infectious diseases and other conditions where immune modulation is beneficial.

This in-depth guide serves as a valuable resource for researchers and professionals in the field, providing a solid starting point for further exploration and utilization of this compound and related compounds in scientific research and drug development.

References

- 1. 4-(Benzyloxy)phenol-induced p53 exhibits antimycobacterial response triggering phagosome-lysosome fusion through ROS-dependent intracellular Ca2+ pathway in THP-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. researchgate.net [researchgate.net]

- 4. Immunomodulatory activity of 4-(Benzyloxy)phenol facilitates intracellular mycobacterial clearance through p53 mediated IL-35 signaling dependent JAK1/STAT3 pathway in human macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

Health and Safety Information for 2-Benzyloxy-4-iodophenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available health and safety information for 2-Benzyloxy-4-iodophenol (CAS No. 289471-92-7). The information is compiled from safety data sheets and scientific testing guidelines to ensure safe handling and use in a research and development setting.

Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards associated with this compound are skin, eye, and respiratory irritation.

Table 1: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Skin Irritation | 2 | H315: Causes skin irritation.[1] |

| Eye Irritation | 2A | H319: Causes serious eye irritation.[1] |

| Specific target organ toxicity — single exposure (Respiratory system) | 3 | H335: May cause respiratory irritation.[1] |

GHS Pictogram:

Signal Word: Warning[1]

Precautionary Measures and Personal Protective Equipment

Strict adherence to precautionary measures is crucial when handling this compound to minimize exposure and ensure personal safety.

Table 2: Precautionary Statements

| Type | Code | Statement |

| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[1] |

| P264 | Wash skin thoroughly after handling.[1] | |

| P271 | Use only outdoors or in a well-ventilated area.[1] | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[1] | |

| Response | P302+P352 | IF ON SKIN: Wash with plenty of soap and water.[1] |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1] | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] | |

| P312 | Call a POISON CENTER or doctor if you feel unwell.[1] | |

| P332+P313 | If skin irritation occurs: Get medical advice/attention.[1] | |

| P337+P313 | If eye irritation persists: Get medical advice/attention.[1] | |

| P362 | Take off contaminated clothing and wash before reuse.[1] | |

| Storage | P403+P233 | Store in a well-ventilated place. Keep container tightly closed.[1] |

| P405 | Store locked up.[1] | |

| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant.[1] |

Toxicological Information

Currently, specific quantitative toxicological data such as LD50 (lethal dose, 50%) or LC50 (lethal concentration, 50%) for this compound are not available in the public domain. The primary toxicological concerns are based on its irritant properties.

-

Acute Effects:

-

Skin Contact: Causes skin irritation, which may manifest as redness, itching, and pain.[1]

-

Eye Contact: Causes serious eye irritation, including redness, pain, and potential for severe eye damage.[1]

-

Inhalation: May cause respiratory tract irritation.[1]

-

Ingestion: While not specifically classified, ingestion of irritants is generally considered harmful.

-

-

Chronic Effects: No data is currently available on the long-term toxicological effects, including carcinogenicity, mutagenicity, or reproductive toxicity of this compound.

Experimental Protocols for Hazard Assessment

While specific experimental data for this compound is not available, the classification of skin and eye irritation is typically determined using standardized test guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD).

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method (OECD 439)

This in vitro method is a validated alternative to traditional animal testing for assessing skin irritation potential.

Methodology:

-

Tissue Model: A reconstructed human epidermis model, such as EpiSkin™, EpiDerm™, or similar, is used. These models consist of human-derived keratinocytes cultured to form a multi-layered, differentiated epidermis.[2]

-

Test Substance Application: The test chemical is applied topically to the surface of the RhE tissue.[2]

-

Exposure and Incubation: The tissue is exposed to the chemical for a defined period (e.g., 15-60 minutes), followed by an incubation period (typically 24-42 hours).[3]

-

Viability Assessment: After incubation, the cell viability of the tissue is determined using a quantitative assay, most commonly the MTT assay. In this assay, the mitochondrial dehydrogenase in viable cells reduces the yellow MTT tetrazolium salt to a blue formazan salt, which is then extracted and measured spectrophotometrically.[3]

-

Data Analysis: The viability of the treated tissue is compared to that of a negative control. A reduction in cell viability below a certain threshold (typically 50%) indicates that the substance is an irritant.[2][3]

Caption: Workflow for In Vitro Skin Irritation Testing (OECD 439).

Acute Eye Irritation/Corrosion (OECD 405)

This guideline describes the procedure for assessing the potential of a substance to cause eye irritation or corrosion. While traditionally an in vivo test using rabbits, a weight-of-the-evidence approach including in vitro methods is now recommended.

Methodology (In Vivo):

-

Animal Model: Albino rabbits are the preferred species.[1][4]

-

Test Substance Application: A single dose of the test substance is applied to the conjunctival sac of one eye of the animal. The other eye serves as a control.[1]

-

Observation: The eyes are examined at 1, 24, 48, and 72 hours after application.[1][5]

-

Scoring: Lesions of the cornea, iris, and conjunctiva are scored at each observation point. The reversibility of the effects is also assessed.[1][5]

Potential Signaling Pathway Involvement (Based on a Related Compound)

There is no direct research available on the signaling pathways affected by this compound. However, a study on the structurally related compound 4-(Benzyloxy)phenol has shown its involvement in modulating the p53 signaling pathway, which in turn influences cellular processes like reactive oxygen species (ROS) production and immune response in the context of mycobacterial infection.[6]

Key Findings for 4-(Benzyloxy)phenol:

-

p53 Activation: 4-(Benzyloxy)phenol was found to activate the tumor suppressor protein p53.[6]

-

ROS Production: The activation of p53 leads to an increase in the production of reactive oxygen species (ROS).[6]

-

Intracellular Calcium: The elevated ROS levels trigger an increase in intracellular calcium (Ca2+) concentrations.[6]

-

Phagosome-Lysosome Fusion: The rise in intracellular calcium promotes the fusion of phagosomes and lysosomes, a key mechanism for eliminating intracellular pathogens.[6]

This pathway highlights a potential area of investigation for the biological activity of this compound, given its structural similarity.

Caption: p53-Mediated Signaling Pathway of 4-(Benzyloxy)phenol.

Handling, Storage, and Disposal

-

Handling: Use in a well-ventilated area or under a chemical fume hood. Avoid generating dust. Wear appropriate personal protective equipment, including gloves, lab coat, and safety goggles.[1]

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances. Keep the container tightly closed.[1]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow the product to enter drains or waterways.[1]

First Aid Measures

-

In case of Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If irritation persists, seek medical attention.[1]

-

In case of Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1]

-

In case of Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If feeling unwell, call a poison center or doctor.[1]

-

In case of Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[1]

This guide is intended to provide essential health and safety information for trained professionals. Always refer to the most current Safety Data Sheet (SDS) for this compound before handling the material.

References

- 1. oecd.org [oecd.org]

- 2. iivs.org [iivs.org]

- 3. jacvam.go.jp [jacvam.go.jp]

- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 6. 4-(Benzyloxy)phenol-induced p53 exhibits antimycobacterial response triggering phagosome-lysosome fusion through ROS-dependent intracellular Ca2+ pathway in THP-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Safeguarding Stability: A Technical Guide to the Storage and Handling of 2-Benzyloxy-4-iodophenol

For researchers, scientists, and drug development professionals, ensuring the integrity and stability of chemical reagents is paramount. This guide provides an in-depth overview of the optimal storage and handling conditions for 2-Benzyloxy-4-iodophenol, a key building block in various synthetic applications.

Proper storage is critical to prevent degradation and maintain the purity of this compound, which is available in purities of 95% to 98% and appears as a white to yellow solid.[1][2] Adherence to the recommended guidelines will ensure the compound's stability for long-term use.

Recommended Storage Conditions

The stability of this compound is maintained under specific environmental controls.[1] Key parameters for storage are summarized in the table below.

| Parameter | Recommended Condition | Source |

| Temperature | 4°C | [2] |

| Cool, dry place for long-term storage | [1] | |

| Atmosphere | Store under nitrogen | [2] |

| Light | Protect from light | [2] |

| Container | Tightly-closed container | [1] |

| Ventilation | Well-ventilated area | [1] |

Safe Handling and Incompatibilities

Safe handling practices are essential to protect both the researcher and the product. When working with this compound, it is crucial to handle the container with care and to prevent the generation and accumulation of dust.[1] The compound is known to cause skin and serious eye irritation, and may cause respiratory irritation.[1] Therefore, appropriate personal protective equipment, including gloves and eye protection, should be worn.[1]

To prevent degradation, this compound should be stored away from incompatible substances, most notably strong oxidizing agents.[1] It is also advisable to keep it away from sources of ignition.[1]

Experimental Workflow for Storage and Handling

The following diagram outlines the recommended workflow for the proper storage and handling of this compound.

While specific experimental protocols for determining the stability and storage conditions of this compound are not publicly available, the provided guidelines are based on established safety data and best practices in chemical management. Adherence to these procedures will ensure the compound's quality and consistency for research and development activities.

References

A Technical Guide to the Solubility of 2-Benzyloxy-4-iodophenol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This document serves as an in-depth technical guide on the solubility of 2-Benzyloxy-4-iodophenol. Due to the specific nature of this compound, publicly available quantitative solubility data is limited. Therefore, this guide provides a comprehensive overview based on its chemical structure, data from analogous compounds, and established scientific principles. It also furnishes a detailed experimental protocol for researchers to determine precise solubility values in their own laboratory settings.

Introduction and Qualitative Solubility Profile

This compound (CAS No. 289471-92-7) is an aromatic organic compound with the molecular formula C₁₃H₁₁IO₂[1]. Its structure features a phenol group, a bulky, non-polar benzyloxy group, and an iodine atom on the aromatic ring. This combination of a polar hydroxyl group and large non-polar moieties dictates its solubility behavior, which can be predicted by the "like dissolves like" principle[2].

-

Polar Protic and Aprotic Solvents: The presence of the phenolic hydroxyl group allows for hydrogen bonding. Therefore, this compound is expected to have moderate to good solubility in polar organic solvents, particularly those that can act as hydrogen bond acceptors or donors. Solvents such as alcohols (e.g., ethanol, methanol), ethers (e.g., THF, 1,4-dioxane), and ketones (e.g., acetone) are likely to be effective.[3][4][5]

-

Non-Polar Solvents: The significant non-polar character imparted by the benzyl group and the iodinated phenyl ring suggests that the compound will also be soluble in non-polar solvents like toluene, dichloromethane (DCM), and chloroform. Synthesis procedures for related benzyloxy compounds often utilize solvents like toluene, THF, and DCM, indicating the solubility of such structures in these media.[6][7]

-

Aqueous Solubility: The compound is expected to be sparingly soluble or insoluble in water due to its large, hydrophobic structure. However, it should be soluble in aqueous base solutions (e.g., 5% NaOH) due to the acidic nature of the phenolic proton, which reacts to form a more soluble phenoxide salt.[8][9]

Predicted Solubility Data

While precise quantitative data is not available in the literature, the following table provides a qualitative and predictive summary of the solubility of this compound in a range of common organic solvents. These predictions are derived from the analysis of its chemical structure and solubility data of analogous compounds like 2-iodophenol and 4-iodophenol.[4][10][11]

| Solvent Class | Solvent Name | Predicted Solubility | Rationale |

| Alcohols | Methanol, Ethanol | High | Polar protic solvents capable of hydrogen bonding with the phenolic group. |

| Ethers | Tetrahydrofuran (THF), Diethyl Ether | High | Polar aprotic solvents; good hydrogen bond acceptors. |

| Ketones | Acetone, 2-Butanone | High | Polar aprotic solvents with good solvating power for phenols. |

| Halogenated | Dichloromethane (DCM), Chloroform | High | Effective solvents for a wide range of organic compounds, including those with aromatic rings. |

| Aromatics | Toluene, Benzene | Moderate to High | Non-polar solvents that can interact favorably with the aromatic rings of the solute. |

| Esters | Ethyl Acetate | Moderate to High | Moderately polar solvent suitable for dissolving compounds with mixed polarity. |

| Hydrocarbons | Hexane, Cyclohexane | Low | Non-polar solvents that are less likely to effectively solvate the polar phenol group. |

| Aqueous | Water | Very Low / Insoluble | The large hydrophobic structure dominates over the single polar hydroxyl group. |

| Aqueous Base | 5% Sodium Hydroxide | High | The acidic phenol reacts to form a water-soluble sodium phenoxide salt.[8][9] |

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, the isothermal equilibrium shake-flask method is a reliable and widely used technique.[2][12] This protocol provides a standardized procedure for determining the solubility of this compound in a chosen organic solvent at a specific temperature (e.g., 25 °C).

3.1. Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Scintillation vials or flasks with screw caps

-

Constant temperature orbital shaker or water bath

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer

3.2. Procedure

-

Preparation of Supersaturated Solution: Add an excess amount of solid this compound to a vial containing a known volume (e.g., 5 mL) of the selected solvent. The presence of undissolved solid is essential to ensure equilibrium is reached with a saturated solution.[12]

-

Equilibration: Seal the vials tightly and place them in a constant temperature shaker set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient duration (typically 24 to 72 hours) to ensure the dissolution process reaches equilibrium.[12]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for at least 2 hours to let the excess solid settle.

-

Sample Collection: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately pass the solution through a syringe filter to remove any undissolved microcrystals.

-

Dilution: Accurately dilute the filtered, saturated solution with the same solvent using calibrated volumetric glassware to bring the concentration into the linear range of the analytical instrument.

-

Quantification: Analyze the concentration of the diluted sample using a pre-calibrated HPLC or UV-Vis spectrophotometry method.

-

Calculation: Calculate the solubility (S) using the following formula, accounting for the dilution factor: S (mg/mL) = (Concentration of diluted sample) x (Dilution Factor)

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining solubility.

Caption: Workflow for Solubility Determination.

References

- 1. scbt.com [scbt.com]

- 2. youtube.com [youtube.com]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. Cas No. 533-58-4 | 2-Iodophenol (o-iodophenol) | C6H5IO - Sarex [sarex.com]

- 5. researchgate.net [researchgate.net]

- 6. CN101279899A - Preparation method of 2-[2-(3-methoxyphenyl)ethyl]phenol - Google Patents [patents.google.com]

- 7. Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scribd.com [scribd.com]

- 9. www1.udel.edu [www1.udel.edu]

- 10. 4-Iodophenol - Wikipedia [en.wikipedia.org]

- 11. 2-Iodophenol - Wikipedia [en.wikipedia.org]

- 12. benchchem.com [benchchem.com]

The Potential Biological Activity of Benzyloxy-Iodophenol Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyloxy-iodophenol derivatives represent a class of organic molecules with significant potential in the development of novel therapeutic agents. The core structure, featuring a phenol ring substituted with both a benzyloxy group and an iodine atom, provides a unique scaffold for medicinal chemistry exploration. The presence of the bulky, lipophilic benzyloxy group can enhance membrane permeability and interactions with hydrophobic pockets of target proteins. Concurrently, the iodine atom, a heavy halogen, can participate in halogen bonding, a strong, non-covalent interaction that can improve binding affinity and selectivity for biological targets. This technical guide provides a comprehensive overview of the potential biological activities of benzyloxy-iodophenol derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. Due to the limited availability of direct quantitative data for this specific class of compounds, this guide incorporates data from structurally related iodinated phenols and benzyloxy derivatives to provide a comparative analysis and infer potential activities.

Potential Anticancer Activity

The structural characteristics of benzyloxy-iodophenol derivatives suggest their potential as anticancer agents. The phenolic hydroxyl group, the benzyloxy moiety, and the iodine substituent can all contribute to interactions with various biological targets implicated in cancer progression. A key area of interest is the inhibition of signaling pathways that are constitutively active in cancer cells.

Inhibition of the STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is frequently overactive in a wide range of human cancers, promoting cell proliferation, survival, and angiogenesis. Inhibition of the STAT3 signaling pathway is a validated strategy for anticancer drug development. Structurally related benzyloxyphenyl derivatives have shown promise as STAT3 inhibitors.

Data Presentation: Anticancer Activity of Structurally Related Benzyloxyphenyl Derivatives

| Compound ID | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |

| 4a | MDA-MB-468 | Antiproliferative | 9.61 | [1] |

| 4b | - | IL-6/STAT3 Signaling | 1.38 | [1] |

| A11 | MDA-MB-231 | Tumor Cell Growth | 0.67 ± 0.02 | [1] |

| A11 | MDA-MB-468 | Tumor Cell Growth | 0.77 ± 0.01 | [1] |

| A11 | HepG2 | Tumor Cell Growth | 1.24 ± 0.16 | [1] |

| A11 | - | STAT3 SH2 Domain Binding (FP) | 5.18 | [1] |

Signaling Pathway Diagram

Caption: Hypothesized inhibition of the STAT3 signaling pathway.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Cancer cell lines (e.g., MDA-MB-231, A549)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

Benzyloxy-iodophenol derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Compound Treatment: Prepare serial dilutions of the benzyloxy-iodophenol derivatives in complete culture medium. The final DMSO concentration should be below 0.5%. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the compound concentration.

Potential Antimicrobial Activity

Iodinated compounds have a long history of use as antimicrobial agents. The inclusion of an iodine atom on the phenol ring of benzyloxy-iodophenol derivatives suggests a strong potential for antimicrobial activity. The mechanism of action is likely related to the oxidative properties of iodine and the ability of the molecule to disrupt microbial cell membranes and essential enzymatic functions.

Data Presentation: Antimicrobial Activity of a Structurally Related Iodinated Phenol

Direct MIC (Minimum Inhibitory Concentration) and MBC (Minimum Bactericidal Concentration) data for benzyloxy-iodophenol derivatives are not extensively reported. The following table presents the antimicrobial activity of 2,4,6-triiodophenol, a structurally related iodinated phenol, against a panel of clinically relevant microbes. This data serves as a valuable reference for the potential antimicrobial spectrum of benzyloxy-iodophenol derivatives.[2]

| Microorganism | Strain | MIC (µg/mL) | Reference |

| Staphylococcus aureus | ATCC 6538 | 5 | [2] |

| Methicillin-resistant S. aureus (MRSA) | MW2 | 5 | [2] |

| Vibrio parahaemolyticus | ATCC 17802 | 5 | [2] |

| Uropathogenic Escherichia coli (UPEC) | CFT073 | 5 | [2] |

| Candida albicans | ATCC 10231 | 5 | [2] |

Experimental Workflow Diagram

Caption: General workflow for antimicrobial susceptibility testing.

Experimental Protocol: Broth Microdilution for MIC and MBC Determination

Materials:

-

Bacterial and fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

96-well microtiter plates

-

Benzyloxy-iodophenol derivatives (dissolved in DMSO)

-

Positive control antibiotic/antifungal

-

Spectrophotometer or microplate reader

Procedure:

-

Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

-

Serial Dilution: Perform a two-fold serial dilution of the benzyloxy-iodophenol derivatives in the appropriate broth medium in the wells of a 96-well plate.

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism with a known antimicrobial agent), a negative control (microorganism with no compound), and a sterility control (broth only).

-

Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

-

MBC Determination: To determine the MBC, an aliquot from each well showing no visible growth is subcultured onto an agar plate. The plates are incubated for 24-48 hours. The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum.

Potential Anti-inflammatory Activity

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Phenolic compounds are well-known for their antioxidant and anti-inflammatory properties. The benzyloxy-iodophenol scaffold holds promise for the development of novel anti-inflammatory agents. The mechanism of action may involve the inhibition of pro-inflammatory enzymes and signaling pathways, such as the NF-κB pathway.

Inhibition of Nitric Oxide (NO) Production

Nitric oxide (NO) is a key signaling molecule in inflammation. Overproduction of NO by inducible nitric oxide synthase (iNOS) contributes to inflammatory processes. Therefore, inhibition of NO production is a common strategy for screening potential anti-inflammatory compounds.

Data Presentation: Anti-inflammatory Activity of Structurally Related Phenolic Compounds

Direct data on the anti-inflammatory activity of benzyloxy-iodophenol derivatives is limited. The table below presents the IC50 values for the inhibition of nitric oxide production by various phenolic compounds in LPS-stimulated RAW 264.7 macrophages. This provides a comparative basis for the potential anti-inflammatory effects of benzyloxy-iodophenol derivatives.

| Compound Class | Specific Compound | IC50 for NO Inhibition (µM) | Reference |

| Flavonols | Luteolin | 17.1 | [3] |

| Flavonols | 2',3',5,7-Tetrahydroxyflavone | 19.7 | [3] |

| Benzimidazolone | FR038251 | 1.7 | [4] |

| Quinazolinedione | FR191863 | 1.9 | [4] |

Signaling Pathway Diagram

Caption: Hypothesized inhibition of the NF-κB signaling pathway.

Experimental Protocol: Griess Assay for Nitric Oxide Production

Materials:

-

RAW 264.7 macrophage cell line

-

Complete culture medium

-

Lipopolysaccharide (LPS)

-

Benzyloxy-iodophenol derivatives

-

Griess reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite standard solution

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells per well and incubate overnight.

-

Compound Treatment: Treat the cells with various concentrations of the benzyloxy-iodophenol derivatives for 1-2 hours.

-

LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.

-

Sample Collection: Collect the cell culture supernatant.

-

Griess Reaction: Mix 50 µL of the supernatant with 50 µL of Griess reagent A, followed by 50 µL of Griess reagent B. Incubate at room temperature for 10 minutes.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve. Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

Conclusion

Benzyloxy-iodophenol derivatives are a promising class of compounds with the potential for diverse biological activities. Their unique structural features, including the benzyloxy group and the iodine substituent, provide a foundation for the rational design of novel anticancer, antimicrobial, and anti-inflammatory agents. While direct quantitative data for this specific class is still emerging, the information available for structurally related compounds strongly supports the potential for significant biological efficacy. The experimental protocols and pathway diagrams provided in this guide offer a framework for the systematic evaluation of benzyloxy-iodophenol derivatives and their progression through the drug discovery and development pipeline. Further research is warranted to synthesize and screen a library of these compounds to fully elucidate their therapeutic potential.

References

- 1. Quantitative structure-activity relationships of phenolic compounds causing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antimicrobial and antibiofilm activities of halogenated phenols against Staphylococcus aureus and other microbes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Discovery and History of Substituted Iodophenols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted iodophenols, a class of aromatic compounds characterized by a phenol ring bearing one or more iodine atoms and other substituents, have a rich and impactful history in the fields of medicine and chemical synthesis. From their early use as antiseptics to their pivotal role in the development of thyroid hormone replacement therapy and modern diagnostic imaging, these compounds have demonstrated remarkable versatility. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological applications of key substituted iodophenols, with a focus on quantitative data, experimental methodologies, and the elucidation of relevant signaling pathways.

Historical Overview and Key Discoveries

The journey of substituted iodophenols is intrinsically linked to the discovery and application of iodine itself in the 19th century. Early explorations into the chemical modification of phenol led to the synthesis of various halogenated derivatives, with iodinated compounds quickly finding utility in medicine.

Early Developments in Antiseptics:

Following the discovery of iodine in 1811 by Bernard Courtois, its antiseptic properties were soon recognized.[1] Tincture of iodine, a solution of iodine in alcohol, became a widely used antiseptic for wounds. However, its irritant nature and staining properties prompted the search for less caustic alternatives. This led to the development of iodophors in the 1950s, most notably povidone-iodine, where iodine is complexed with a carrier molecule to allow for its gradual release, thereby reducing skin irritation.[2]

The Dawn of Hormonal Therapy: Thyroxine and its Analogs:

A pivotal moment in the history of substituted iodophenols was the isolation and characterization of thyroid hormones. In 1915, thyroxine was isolated from thyroid gland extracts.[3] Its structure was elucidated in 1926, and the first chemical synthesis was achieved by Harington and Barger in 1927, revealing it to be a substituted iodophenol derivative.[4][5] This breakthrough paved the way for the development of synthetic levothyroxine for the treatment of hypothyroidism, which became commercially available in 1949.[4][6] The discovery of triiodothyronine (T3) in 1952 further underscored the biological significance of iodinated phenols.[5] The biosynthesis of these hormones involves the iodination of tyrosine residues within the thyroglobulin protein to form monoiodotyrosine (MIT) and diiodotyrosine (DIT), which are then coupled to form T3 and T4.[7][8]

Revolutionizing Diagnostics: Iodinated X-ray Contrast Media:

The high atomic weight of iodine makes it an excellent absorber of X-rays. This property was harnessed in the early 20th century with the development of iodinated contrast agents for radiological imaging. The first iodinated contrast agent, Lipiodol®, an iodized poppy seed oil, was first used in radiology in 1921.[5][6] A significant advancement came in 1953 with the introduction of water-soluble tri-iodinated benzoic acid derivatives like diatrizoate.[6] These agents, based on a 2,4,6-triiodophenol scaffold, dramatically improved the visualization of internal structures and vasculature. Subsequent research focused on developing non-ionic and lower osmolality contrast media to improve patient tolerance.[4]

Modern Therapeutic and Research Applications:

In more recent times, substituted iodophenols have been investigated for a range of therapeutic applications beyond hormonal and diagnostic uses. For instance, 2,4,6-triiodophenol has been identified as a potent inhibitor of leukotriene B4 (LTB4) synthesis, suggesting its potential as an anti-inflammatory agent.[2][9] Furthermore, various iodophenol derivatives are being explored as anticancer agents and as modulators of estrogen receptor signaling.[10][11]

Key Substituted Iodophenols: A Summary

| Compound | Year of Discovery/Synthesis | Key Historical Contribution |

| Thyroxine (T4) | Isolated: 1915; Synthesized: 1927 | First identified thyroid hormone, leading to hormone replacement therapy.[3][4] |

| Diiodotyrosine (DIT) | - | Key precursor in the biosynthesis of thyroid hormones.[7][12] |

| Lipiodol® | 1921 | First iodinated X-ray contrast agent used in radiology.[5] |

| Diatrizoate | 1953 | Early water-soluble tri-iodinated contrast medium.[6] |

| Povidone-Iodine | 1955 | Widely used iodophor antiseptic with reduced irritation.[13] |

| 2,4,6-Triiodophenol | Known since at least 1946 | Investigated as an anti-inflammatory and analgesic agent.[14] |

Experimental Protocols

Detailed methodologies for the synthesis and evaluation of substituted iodophenols are crucial for their application in research and development. Below are protocols for key reactions and assays.

Synthesis of 4-Iodophenol via Diazotization of 4-Aminophenol

This method, a classic route to 4-iodophenol, involves the diazotization of 4-aminophenol followed by a Sandmeyer-type reaction with potassium iodide.

Procedure:

-

Dissolve 1 mole of 4-aminophenol in a mixture of 500 g of ice, 500 mL of water, and 1.2 moles of concentrated sulfuric acid.

-

Cool the solution to 0°C in an ice bath and, with constant stirring, add a solution of 1 mole of sodium nitrite in 150 mL of water dropwise over one hour.

-

Continue stirring for an additional 20 minutes, then add 0.37 moles of concentrated sulfuric acid.

-

Pour the resulting diazonium salt solution into an ice-cold solution of 1.2 moles of potassium iodide in 200 mL of water.

-

After a few minutes, add 1 g of copper bronze and warm the mixture slowly on a water bath to 75-80°C until the evolution of nitrogen ceases.

-

Cool the reaction mixture to room temperature and extract the product with chloroform.

-

Wash the combined organic extracts with a dilute sodium thiosulfate solution to remove any remaining iodine.

-

Remove the solvent by rotary evaporation and purify the crude product by distillation under reduced pressure. Recrystallization from ligroin yields pure 4-iodophenol.[15]

Iodination of Phenols using N-Iodosuccinimide (NIS)

N-Iodosuccinimide is a mild and efficient reagent for the iodination of activated aromatic rings like phenols.

Procedure:

-

Dissolve the phenol substrate in a suitable solvent such as acetonitrile or a mixture of DMF and acetone.

-

Add N-Iodosuccinimide (typically 1.0-1.2 equivalents for mono-iodination) to the solution.

-

The reaction can often be carried out at room temperature, although gentle heating may be required for less reactive substrates.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a solution of sodium thiosulfate.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, and dry over anhydrous sodium sulfate.

-

Purify the product by column chromatography on silica gel.[16]

Suzuki-Miyaura Cross-Coupling of Iodophenols

This palladium-catalyzed cross-coupling reaction is a powerful tool for forming carbon-carbon bonds and synthesizing more complex substituted phenols.

Procedure:

-

To a reaction vessel, add the iodophenol (1 equivalent), the corresponding boronic acid (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh3)4 or Pd(OAc)2 with a ligand), and a base (e.g., K2CO3, Cs2CO3).

-

Add a suitable solvent system, such as a mixture of toluene, ethanol, and water.

-

Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

-

Heat the reaction mixture to the desired temperature (typically 80-110°C) and stir until the starting material is consumed (monitored by TLC or GC-MS).

-

Cool the reaction to room temperature and add water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the product by column chromatography.

In Vitro Assay for Leukotriene B4 (LTB4) Synthesis Inhibition

The inhibitory activity of compounds on LTB4 production can be assessed using isolated human leukocytes.

Procedure:

-

Isolate human polymorphonuclear leukocytes (PMNs) from fresh human blood.

-

Pre-incubate the PMNs with the test compound (e.g., 2,4,6-triiodophenol) at various concentrations for a specified time.

-

Stimulate the cells with a calcium ionophore (e.g., A23187) to induce LTB4 synthesis.

-

After incubation, stop the reaction and pellet the cells.

-

Extract LTB4 from the supernatant.

-

Quantify the amount of LTB4 produced using a specific enzyme immunoassay (EIA) or by LC-MS/MS.

-

Calculate the IC50 value, which is the concentration of the inhibitor that reduces LTB4 production by 50%.[17]

Quantitative Data on Biological Activity

The biological effects of substituted iodophenols are diverse, ranging from enzyme inhibition to receptor modulation. The following tables summarize some of the available quantitative data.

Table 1: Anticancer Activity of Selected Iodophenol Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Bromophenol Derivative 15 | KB | 3.09 µg/mL | [10] |

| Bromophenol Derivative 15 | Bel7402 | 3.18 µg/mL | [10] |

| Bromophenol Derivative 15 | A549 | 3.54 µg/mL | [10] |

| Diphlorethohydroxycarmalol (5) | P-388 (murine leukemia) | 8.0 µg/mL (vincristine-resistant), 10.5 µg/mL (sensitive) | [10] |

| BDDPM (14) | HeLa | 17.63 µg/mL | [10] |

| BDDPM (14) | HCT116 | 10.58 µg/mL | [10] |

| BDDPM (14) | Bel7402 | 8.7 µg/mL | [10] |

Table 2: Enzyme Inhibition by Substituted Phenols

| Compound | Enzyme | IC50 | Reference |

| Quercetin | Thyroid Peroxidase | 2.4 µM | [18] |

| Rutin | Thyroid Peroxidase | 40.6 µM | [18] |

| Hydroxytyrosol | 5-Lipoxygenase | Dose-dependent inhibition of LTB4 production | [17] |

| ARM1 | Leukotriene A4 Hydrolase | 0.5 µM | [19] |

| Compound 9 (LTA4H inhibitor) | Leukotriene A4 Hydrolase | 2.4 µM | [19] |

| Chlorogenic acid | Angiotensin-Converting Enzyme | 134 µM | [20] |

| Caffeic acid | Angiotensin-Converting Enzyme | 9105 µM | [20] |

Table 3: Estrogenic Activity of Bisphenol A and its Chlorinated Derivatives

| Compound | Receptor | IC50 (M) | Reference |

| Bisphenol A (BPA) | Human ERα | 1.08 x 10⁻⁴ | [21] |

| 3-Chlorobisphenol A | Human ERα | 2.48 x 10⁻⁵ | [21] |

| 3,3'-Dichlorobisphenol A | Human ERα | 1.28 x 10⁻⁵ | [21] |

| Bisphenol A (BPA) | Human ERβ | 2.59 x 10⁻⁵ | [21] |

| 3-Chlorobisphenol A | Human ERβ | 1.43 x 10⁻⁵ | [21] |

| 3,3'-Dichlorobisphenol A | Human ERβ | 1.87 x 10⁻⁵ | [21] |

Signaling Pathways and Mechanisms of Action

Substituted iodophenols exert their biological effects through various mechanisms, including the modulation of key signaling pathways.

Thyroid Hormone Synthesis and Action

The biosynthesis of thyroid hormones is a prime example of the biological relevance of iodophenols.

Caption: Biosynthesis of thyroid hormones within the thyroid gland.

Estrogen Receptor Signaling Pathway

Certain substituted iodophenols and related halogenated phenols can interact with the estrogen receptor (ER), acting as endocrine-disrupting chemicals. The estrogen signaling pathway is complex, involving both genomic and non-genomic actions.

Caption: Simplified overview of the estrogen receptor signaling pathway.

Conclusion

The discovery and development of substituted iodophenols represent a significant chapter in the history of medicinal and synthetic chemistry. From their foundational role in antiseptic practices and hormone therapy to their indispensable use in modern diagnostics and ongoing exploration in oncology and immunology, these compounds continue to be of great interest to the scientific community. A thorough understanding of their history, synthesis, and biological activities is essential for researchers and drug development professionals seeking to leverage the unique properties of this versatile class of molecules for future therapeutic and diagnostic innovations.

References

- 1. backend.orbit.dtu.dk [backend.orbit.dtu.dk]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Thyroid hormones - Wikipedia [en.wikipedia.org]

- 4. Thyroxine and treatment of hypothyroidism: seven decades of experience - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The discovery of thyroid replacement therapy. Part 3: A complete transformation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Therapeutic Use of Levothyroxine: A Historical Perspective - 70 Years of Levothyroxine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Diiodotyrosine - Wikipedia [en.wikipedia.org]

- 8. Thyroid - Wikipedia [en.wikipedia.org]

- 9. Inhibition of leukotriene B4 synthesis protects against early brain injury possibly via reducing the neutrophil-generated inflammatory response and oxidative stress after subarachnoid hemorrhage in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Iodine stimulates estrogen receptor singling and its systemic level is increased in surgical patients due to topical absorption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Diiodotyrosine - MeSH - NCBI [ncbi.nlm.nih.gov]

- 13. studylib.net [studylib.net]

- 14. researchgate.net [researchgate.net]

- 15. Small phenolic compounds as potential endocrine disruptors interacting with estrogen receptor alpha - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Iodination via NIS -- various conditions , Hive Chemistry Discourse [chemistry.mdma.ch]

- 17. Inhibition of leukocyte leukotriene B4 production by an olive oil-derived phenol identified by mass-spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. The development of novel LTA4H modulators to selectively target LTB4 generation - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Angiotensin-Converting Enzyme Inhibitory Activity of Selected Phenolic Acids, Flavonoids, Their O-Glucosides, and Low-Molecular-Weight Phenolic Metabolites in Relation to Their Oxidation Potentials - PMC [pmc.ncbi.nlm.nih.gov]

- 21. In vitro and in vivo estrogenic activity of chlorinated derivatives of bisphenol A - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Synthesis of 2-Benzyloxy-4-iodophenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 2-benzyloxy-4-iodophenol from 4-iodophenol via a Williamson ether synthesis. This transformation is a crucial step in the synthesis of various pharmaceutical intermediates and complex organic molecules where the protection of a phenolic hydroxyl group is required. The protocol described herein utilizes benzyl bromide as the benzylating agent and potassium carbonate as the base in N,N-dimethylformamide (DMF) as the solvent.

Introduction

The protection of phenols is a common and often necessary step in multi-step organic synthesis. The benzyl ether is a widely used protecting group for phenols due to its stability under a variety of reaction conditions, including acidic, basic, and some reducing and oxidizing environments. Furthermore, it can be readily cleaved by catalytic hydrogenolysis. The Williamson ether synthesis is a robust and versatile method for the formation of ethers, including the benzylation of phenols. This method involves the deprotonation of the phenol by a base to form a phenoxide, which then acts as a nucleophile and attacks the benzyl halide in an SN2 reaction to yield the corresponding benzyl ether.

Reaction Scheme

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

This protocol is adapted from a general procedure for the O-benzylation of phenols.[1]

Materials:

-

4-Iodophenol

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Deionized water

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Thermometer

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

-

Thin-layer chromatography (TLC) plates and chamber

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-iodophenol (1.0 equiv) and anhydrous potassium carbonate (2.5 equiv).

-

Add anhydrous DMF to the flask to dissolve the reactants.

-